phenyl 2-[(4-fluorobenzyl)oxy]benzoate
Description
Properties
IUPAC Name |
phenyl 2-[(4-fluorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-16-12-10-15(11-13-16)14-23-19-9-5-4-8-18(19)20(22)24-17-6-2-1-3-7-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHLTFFIXSOWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-[(4-fluorobenzyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base like sodium hydroxide. The reaction is usually performed at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(4-fluorobenzyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the 4-fluorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Phenyl 2-[(4-fluorobenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of phenyl 2-[(4-fluorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Methyl 2-((2-(p-Tolyloxy)Allyl)Oxy)Benzoate ()
- Structure : Shares a benzoate ester core with a substituted ether group (p-tolyloxy allyl vs. 4-fluorobenzyl).
- Synthesis : Synthesized via nucleophilic substitution between methyl salicylate and O-VBX1a (a tolyloxy allyl precursor) under mild conditions, yielding 89% for the primary product .
- Key Difference : The allyl ether linkage in this compound introduces conformational flexibility, unlike the rigid 4-fluorobenzyl group in the target compound.
c. Phenacyl Benzoate Derivatives ()
- Structure : Phenacyl (2-oxoethyl) esters, such as 2-(4-fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate.
- Applications : Used as photo-removable protecting groups and intermediates in heterocycle synthesis (e.g., oxazoles, imidazoles) .
- Contrast : The phenacyl group introduces a ketone functionality, enabling photolytic cleavage, whereas the target compound’s benzyl ether may prioritize hydrolytic stability.
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for phenyl 2-[(4-fluorobenzyl)oxy]benzoate, and how do reaction conditions influence yield?
The compound can be synthesized via esterification of 2-[(4-fluorobenzyl)oxy]benzoic acid with phenol derivatives. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with phenol in the presence of a base like triethylamine to neutralize HCl byproducts . Yields vary significantly (35–89%) depending on steric hindrance, solvent polarity, and temperature. For example, methyl ester analogs synthesized under similar conditions achieved 89% yield in dichloromethane at room temperature, while bulkier substrates required longer reaction times and reduced yields .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the 4-fluorobenzyloxy group shows aromatic proton signals at δ 7.3–7.4 ppm (doublets, Hz) and a benzylic methylene signal at δ 5.1–5.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] expected for : 329.0984) .
- Infrared (IR) Spectroscopy : Confirms ester C=O stretching (~1740 cm) and aryl ether C-O-C (~1250 cm) .
Q. What are the stability and storage recommendations for this compound?
The compound should be stored in sealed containers under dry conditions at room temperature to prevent hydrolysis of the ester bond. Analogous fluorobenzyloxy-substituted compounds degrade under prolonged exposure to humidity or light, necessitating inert atmosphere storage for long-term stability .
Advanced Research Questions
Q. How does the 4-fluorobenzyloxy substituent influence pharmacological activity in phenyl benzoate derivatives?
The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In dichlorobenzyl derivatives, this substitution improved antiseptic activity by 30% against Staphylococcus aureus due to increased membrane permeability . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -F) at the para position optimize interactions with hydrophobic enzyme pockets .
Q. What computational strategies are effective for docking this compound into target proteins?
The Glide docking algorithm (Schrödinger Suite) is recommended for its accuracy in handling torsional flexibility. Key steps:
- Grid Generation : Use OPLS-AA force field for receptor preparation.
- Ligand Sampling : Perform Monte Carlo conformational sampling post-docking to refine poses.
- Scoring : Combine empirical and force-field terms to prioritize poses with RMSD < 1 Å . This method achieved >50% accuracy in reproducing cocrystallized ligand geometries for similar esters .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
Discrepancies often arise from:
- Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization can alter reported yields.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate isolation. Cross-validation using H NMR (e.g., comparing coupling constants for the fluorobenzyl group) and HRMS is critical to confirm batch consistency .
Q. What biological interactions are hypothesized for this compound based on structural analogs?
Analogous benzaldehyde derivatives (e.g., 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde) covalently modify nucleophilic residues (e.g., cysteine) in enzymes like proteases, disrupting substrate binding. The ester’s electrophilic carbonyl may similarly inhibit serine hydrolases, though experimental validation is needed .
Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?
The 4-fluorobenzyloxy group’s electron-withdrawing nature directs electrophilic substitution to the meta position of the phenyl ring. In Suzuki-Miyaura couplings, bromo or iodo substituents at this position enhance reactivity with boronic acids (e.g., Pd(PPh), KCO, DMF/HO, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
